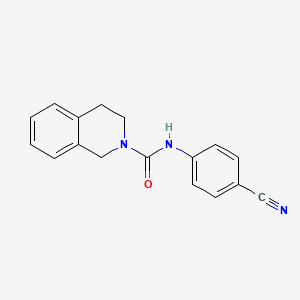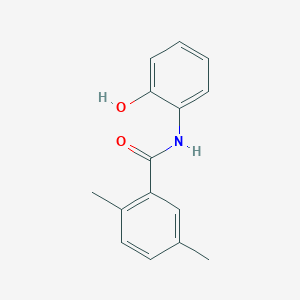
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly known as CDIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. CDIC is a versatile molecule that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of CDIC is not fully understood, but it is believed to act through multiple pathways. CDIC has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. CDIC also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, CDIC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDIC exhibits a range of biochemical and physiological effects, depending on the type of cell or tissue it interacts with. In cancer cells, CDIC induces apoptosis and inhibits cell growth and proliferation. In bacterial and fungal pathogens, CDIC disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. In immune cells, CDIC modulates the production of cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDIC has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. CDIC exhibits a wide range of biological activities, making it suitable for various research applications. However, CDIC also has some limitations. It can be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
CDIC has significant potential for future research and development. One possible direction is the development of CDIC-based drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of CDIC, which may lead to the discovery of new therapeutic targets. Additionally, the synthesis and optimization of CDIC analogs may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Métodos De Síntesis
CDIC can be synthesized through a multistep process involving the condensation of 4-cyanobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of CDIC has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
CDIC has been extensively studied for its potential applications in drug development and medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. CDIC has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of novel antibiotics. Additionally, CDIC has been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZSSBHONFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)

![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)